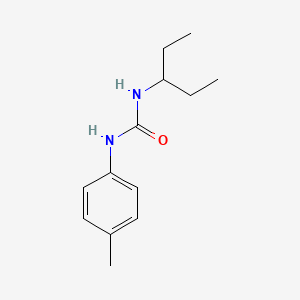
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPMU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
作用機序
The mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that N-(1-ethylpropyl)-N'-(4-methylphenyl)urea inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to cause an increase in liver weight and a decrease in body weight. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have an effect on the reproductive system, causing a decrease in sperm count and motility in male rats.
実験室実験の利点と制限
One of the advantages of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its high selectivity. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to be highly effective against certain target organisms, while having little to no effect on non-target organisms. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a low toxicity profile and is considered to be relatively safe for use in lab experiments.
One of the limitations of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea for use in experiments. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for the study of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. One area of research that holds promise is the development of new herbicides, insecticides, and fungicides based on the structure of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea and its effects on different organisms. Finally, there is a need for further research into the long-term effects of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea on human and animal health.
合成法
The synthesis of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea can be achieved through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate with 1-ethylpropylamine to form N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. The second step involves the purification of the product through recrystallization.
科学的研究の応用
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is in the field of agriculture. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied for its potential use as an insecticide and fungicide.
特性
IUPAC Name |
1-(4-methylphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIGMUBKDWIDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-pentan-3-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)
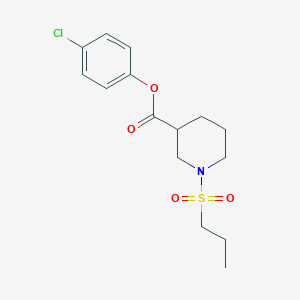
![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5493418.png)
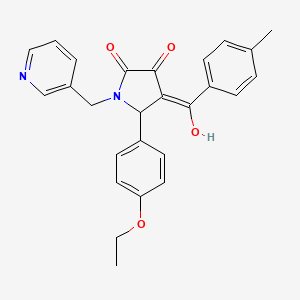
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)

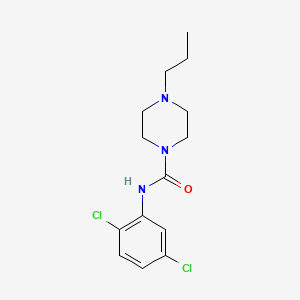
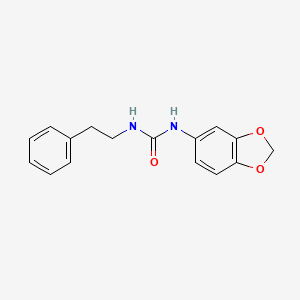
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)
![1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide](/img/structure/B5493463.png)
